molecular formula C14H23NO3S B2659686 Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1798035-03-6

Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No. B2659686
CAS RN: 1798035-03-6
M. Wt: 285.4
InChI Key: SJZYRZBCVAWAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Benzimidazolone derivatives, like our compound, serve as valuable scaffolds for designing therapeutic molecules. Researchers explore their potential as:

Antiparkinsonian Activity

The compound (1R,2R,6S)-2(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol has been investigated for its antiparkinsonian effects. It showed potency in animal models of Parkinson’s disease .

Biological Studies

Benzimidazolones incorporating nitrogen play a crucial role in biological research. They have been studied for:

Crystallography and Structural Characterization

The crystal structure of our compound was confirmed through single-crystal X-ray diffraction analysis . This information aids in understanding its molecular geometry and intermolecular interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis helps visualize intermolecular interactions within crystals. It informs us about packing arrangements and potential binding sites.

properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S/c1-11(2)10-19(17,18)13-8-15(9-13)14(16)12-6-4-3-5-7-12/h3-4,11-13H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZYRZBCVAWAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

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